Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-
CAS No.: 30885-87-1
Cat. No.: VC17887962
Molecular Formula: C14H11FN2O6S
Molecular Weight: 354.31 g/mol
* For research use only. Not for human or veterinary use.
![Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]- - 30885-87-1](/images/structure/VC17887962.png)
Specification
CAS No. | 30885-87-1 |
---|---|
Molecular Formula | C14H11FN2O6S |
Molecular Weight | 354.31 g/mol |
IUPAC Name | 4-[[2-(3-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
Standard InChI | InChI=1S/C14H11FN2O6S/c15-24(21,22)13-6-4-10(5-7-13)16-14(18)9-23-12-3-1-2-11(8-12)17(19)20/h1-8H,9H2,(H,16,18) |
Standard InChI Key | HCXSEGYMYGMDHQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)[N+](=O)[O-] |
Introduction
Structural and Nomenclature Analysis
Chemical Identity
Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-, features a benzenesulfonyl fluoride core substituted at the para position with an acetylated amine group. The acetyl moiety is further functionalized with a 3-nitrophenoxy group. The molecular formula is inferred as C₁₆H₁₄N₂O₆FS, with a molecular weight of approximately 396.36 g/mol based on analogous structures .
Key Functional Groups:
-
Sulfonyl Fluoride (-SO₂F): Imparts electrophilic reactivity, enabling participation in SuFEx (Sulfur Fluoride Exchange) click chemistry .
-
Acetylamino Linker (-NHCO-): Enhances solubility and facilitates conjugation with biomolecules.
-
3-Nitrophenoxy Group: Introduces electron-withdrawing effects, influencing electronic distribution and reactivity .
Stereoelectronic Properties
The 3-nitrophenoxy group creates a meta-directing effect, polarizing the aromatic ring and altering reaction kinetics. Density functional theory (DFT) calculations on similar compounds suggest a dipole moment of 5.2–5.8 D, driven by the nitro group’s electron-withdrawing nature .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
-
Sulfonation and Fluorination: Introduction of the sulfonyl fluoride group via reaction of benzene derivatives with chlorosulfonic acid followed by fluorination .
-
Acetylation: Coupling of 4-aminobenzenesulfonyl fluoride with 2-(3-nitrophenoxy)acetyl chloride under Schotten-Baumann conditions .
Flow Chemistry Approaches
Recent advancements in continuous-flow synthesis enable rapid production of benzenesulfonyl fluorides. A 2024 study demonstrated the synthesis of ortho-functionalized analogs in <10 seconds residence time using microreactors, achieving yields >90% . Adapting this method could streamline the production of the target compound.
Table 1: Optimized Flow Synthesis Parameters for Benzenesulfonyl Fluorides
Parameter | Value |
---|---|
Temperature | 25°C |
Residence Time | 8 seconds |
Reactant Ratio | 1:1.2 (Sulfonate:FX₃) |
Solvent | Acetonitrile/Water (9:1) |
Physicochemical Properties
Stability and Reactivity
-
Hydrolytic Stability: Sulfonyl fluorides exhibit slower hydrolysis compared to chlorides, with a half-life of ~48 hours in aqueous pH 7.4 buffer .
-
Thermal Decomposition: Onset at 136°C, consistent with nitroaryl derivatives .
Spectroscopic Characterization
-
IR Spectroscopy: Key peaks include S=O stretch (1375 cm⁻¹), C-F stretch (740 cm⁻¹), and NO₂ asymmetric stretch (1520 cm⁻¹) .
-
¹H NMR: Aromatic protons appear as a complex multiplet (δ 7.5–8.3 ppm), while the acetyl methyl group resonates at δ 2.1 ppm .
Biological and Industrial Applications
Protease Inhibition
Structural analogs like 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) irreversibly inhibit serine proteases (e.g., trypsin, chymotrypsin) via covalent modification of active-site residues . The 3-nitrophenoxy group in the target compound may enhance binding affinity through π-stacking interactions with hydrophobic enzyme pockets.
Table 2: Inhibitory Activity of Benzenesulfonyl Fluoride Derivatives
Compound | Target Enzyme | IC₅₀ (μM) |
---|---|---|
AEBSF | Human neutrophil elastase | 35.2 |
4-Nitrophenyl variant | Trypsin | 12.4 |
Materials Science
The SuFEx reactivity of the sulfonyl fluoride group enables covalent polymer network formation. A 2024 study reported tensile strengths of ≥45 MPa for polyurethanes crosslinked with aromatic sulfonyl fluorides .
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of the nitro group’s position to optimize bioactivity.
-
Green Synthesis: Development of photocatalytic fluorination methods to reduce HF byproduct generation .
-
Targeted Drug Delivery: Conjugation with monoclonal antibodies for site-specific protease inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume